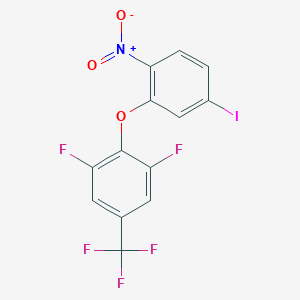
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple functional groups, including fluorine, iodine, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.
Halogenation: Introduction of fluorine and iodine atoms through halogenation reactions using appropriate halogenating agents.
Etherification: Formation of the phenoxy linkage through etherification reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens and nitro groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials or as a specialty chemical in manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene: Similar structure with a different position of the iodine atom.
1,3-Difluoro-2-(5-bromo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene: Bromine instead of iodine.
1,3-Difluoro-2-(5-iodo-2-amino-phenoxy)-5-(trifluoromethyl)benzene: Amino group instead of nitro group.
Uniqueness
The unique combination of functional groups in 1,3-Difluoro-2-(5-iodo-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may confer distinct chemical properties, such as reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H5F5INO3 |
|---|---|
Molekulargewicht |
445.08 g/mol |
IUPAC-Name |
1,3-difluoro-2-(5-iodo-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F5INO3/c14-8-3-6(13(16,17)18)4-9(15)12(8)23-11-5-7(19)1-2-10(11)20(21)22/h1-5H |
InChI-Schlüssel |
RLXVWAIYZNBOCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


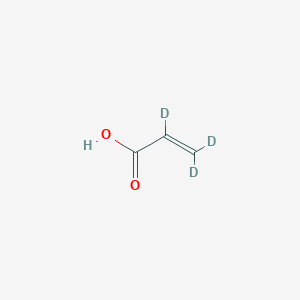
![5-chloro-7-[(3S)-3-methylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13429992.png)
![2-(Aminomethyl)-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13429999.png)

![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

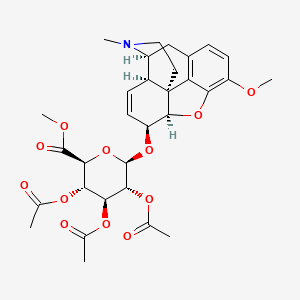
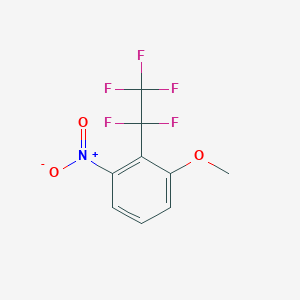
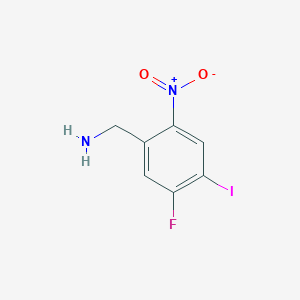
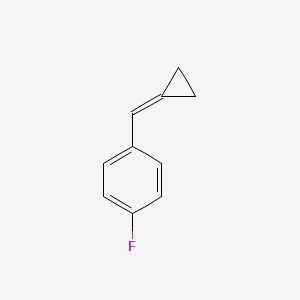

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
